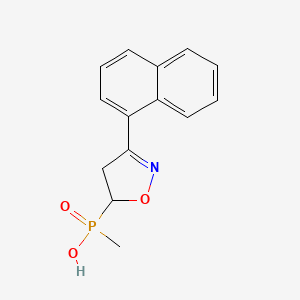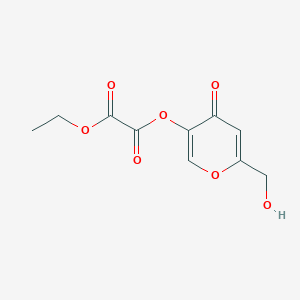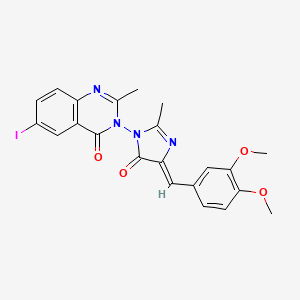![molecular formula C17H13NO2S B14294387 4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 121242-80-6](/img/structure/B14294387.png)
4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both sulfur and oxygen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of benzyl mercaptan with an appropriate oxazolone precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-[(Benzylsulfanyl)methyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide
- 4-(2-Methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
121242-80-6 |
|---|---|
Molekularformel |
C17H13NO2S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-(benzylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2S/c19-17-15(12-21-11-13-7-3-1-4-8-13)18-16(20-17)14-9-5-2-6-10-14/h1-10,12H,11H2 |
InChI-Schlüssel |
VNNBOBGFTGUJST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)



![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)







![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
